(Rac)-BAY-985

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

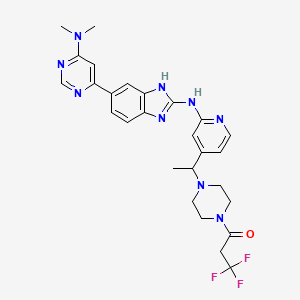

Molekularformel |

C27H30F3N9O |

|---|---|

Molekulargewicht |

553.6 g/mol |

IUPAC-Name |

1-[4-[1-[2-[[6-[6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]-4-pyridinyl]ethyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one |

InChI |

InChI=1S/C27H30F3N9O/c1-17(38-8-10-39(11-9-38)25(40)15-27(28,29)30)18-6-7-31-23(13-18)36-26-34-20-5-4-19(12-22(20)35-26)21-14-24(37(2)3)33-16-32-21/h4-7,12-14,16-17H,8-11,15H2,1-3H3,(H2,31,34,35,36) |

InChI-Schlüssel |

HZRJHVDNTDBTOZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC(=NC=C1)NC2=NC3=C(N2)C=C(C=C3)C4=CC(=NC=N4)N(C)C)N5CCN(CC5)C(=O)CC(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(Rac)-BAY-985: A Technical Guide to its Mechanism of Action as a Dual TBK1/IKKε Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-BAY-985, also known as BAY-985, is a potent, selective, and orally active small molecule inhibitor targeting the serine/threonine kinases TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε). These non-canonical IκB kinases are critical nodes in innate immunity signaling pathways, particularly in the regulation of interferon regulatory factor 3 (IRF3). By acting as an ATP-competitive inhibitor, BAY-985 effectively blocks the phosphorylation of IRF3, a key step in the activation of the type I interferon response. This whitepaper provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of TBK1 and IKKε

This compound is a member of the benzimidazole family of compounds and has been identified as a highly selective dual inhibitor of TBK1 and IKKε.[1][2][3] These two kinases share significant structural homology and play pivotal roles in intracellular signaling cascades that are activated in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

The primary mechanism of action of BAY-985 is its ability to compete with ATP for binding to the catalytic sites of TBK1 and IKKε.[4][5] This competitive inhibition prevents the autophosphorylation and activation of these kinases, thereby blocking their ability to phosphorylate downstream substrates. The most well-characterized downstream effector of TBK1 and IKKε is the transcription factor IRF3. Upon activation, TBK1/IKKε phosphorylate IRF3, leading to its dimerization and translocation to the nucleus, where it induces the transcription of type I interferons and other inflammatory genes. BAY-985 effectively abrogates this signaling cascade by inhibiting the initial phosphorylation of IRF3.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound against Target Kinases

| Target | Assay Condition | IC50 (nM) | Reference |

| TBK1 | Low ATP | 2 | |

| TBK1 | High ATP | 30 | |

| IKKε | - | 2 | |

| This compound (TBK1) | - | 1.5 |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | IC50 (nM) | Reference |

| pIRF3 Inhibition | MDA-MB-231 | 74 | |

| Anti-proliferative | SK-MEL-2 (NRAS, TP53 mutated) | 900 | |

| Anti-proliferative | ACHN (CDKN2A mutated) | 7260 |

Table 3: Selectivity Profile of this compound against Off-Target Kinases

| Off-Target Kinase | IC50 (nM) | Reference |

| FLT3 | 123 | |

| RSK4 | 276 | |

| DRAK1 | 311 | |

| ULK1 | 7930 |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental evaluation of this compound, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound in the TBK1/IKKε signaling pathway.

Caption: A representative experimental workflow for the evaluation of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are often proprietary. However, based on the available literature, the following sections outline the general methodologies employed in key experiments.

TR-FRET-Based Kinase Activity Inhibition Assay

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the phosphorylation of a substrate peptide by the target kinase (TBK1 or IKKε). Inhibition of the kinase by this compound results in a decreased TR-FRET signal.

-

General Protocol:

-

Recombinant human TBK1 or IKKε enzyme is incubated with a biotinylated peptide substrate and ATP in a suitable assay buffer.

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC) are added.

-

After an incubation period, the TR-FRET signal is read on a compatible plate reader.

-

IC50 values are calculated from the dose-response curves. Assays are typically run at both low and high ATP concentrations to determine the mode of inhibition.

-

Cellular Phospho-IRF3 (pIRF3) Assay

-

Principle: This assay quantifies the level of phosphorylated IRF3 in cells following stimulation of an innate immune pathway. Inhibition of TBK1/IKKε by this compound leads to a reduction in pIRF3 levels.

-

General Protocol:

-

Cells, such as MDA-MB-231, are seeded in microtiter plates.

-

Cells are pre-incubated with varying concentrations of this compound.

-

An agonist that activates the TBK1/IKKε pathway (e.g., a STING agonist or viral mimic) is added to stimulate IRF3 phosphorylation.

-

After a set incubation time, cells are lysed, and the level of pIRF3 is measured using methods such as ELISA or high-content imaging with a specific anti-pIRF3 antibody.

-

IC50 values are determined by plotting the pIRF3 signal against the concentration of this compound.

-

Cell Proliferation Assay

-

Principle: This assay measures the effect of this compound on the proliferation of cancer cell lines.

-

General Protocol:

-

Cancer cell lines, such as SK-MEL-2 and ACHN, are seeded in 384-well microtiter plates.

-

The following day, this compound is added at a range of concentrations.

-

Cells are incubated for a period, typically 96 hours.

-

Cell viability or proliferation is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured, and IC50 values are calculated from the resulting dose-response curves.

-

In Vivo Xenograft Model

-

Principle: This experiment evaluates the anti-tumor efficacy of this compound in a living organism.

-

General Protocol:

-

Female NMRI nude mice are subcutaneously implanted with human cancer cells, for example, the SK-MEL-2 melanoma cell line.

-

Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally (p.o.) at a specified dose and schedule (e.g., 200 mg/kg, twice daily).

-

Tumor volume and body weight are monitored regularly throughout the study.

-

At the end of the study, tumors are excised and weighed. The anti-tumor efficacy is often expressed as the ratio of the mean tumor weight of the treated group to the mean tumor weight of the control group (T/C ratio).

-

Pharmacokinetics

Pharmacokinetic studies in male rats have shown that BAY-985 has high clearance (CLb = 4.0 L/h/kg), a large volume of distribution at steady state (Vss = 2.9 L/kg), and a short terminal half-life (t1/2 = 0.79 h). The oral bioavailability was determined to be low at 11%.

Conclusion

This compound is a well-characterized, potent, and selective dual inhibitor of TBK1 and IKKε. Its mechanism of action, centered on the ATP-competitive inhibition of these kinases and the subsequent blockade of IRF3 phosphorylation, has been demonstrated through a variety of in vitro and cellular assays. While it displays anti-proliferative effects in certain cancer cell lines, its in vivo anti-tumor efficacy appears to be modest, which may be attributed to its pharmacokinetic properties. Nevertheless, this compound serves as a valuable chemical probe for elucidating the biological functions of TBK1 and IKKε in health and disease.

References

(Rac)-BAY-985: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BAY-985 has emerged as a potent and selective inhibitor of TANK-binding kinase 1 (TBK1) and its homolog IκB kinase ε (IKKε), key regulators of innate immunity and inflammatory signaling. This technical guide provides an in-depth overview of the target specificity and selectivity of this compound, compiled from publicly available data. The information presented herein is intended to support further research and drug development efforts centered on this compound. It is important to note that the designation "(Rac)-" suggests a racemic mixture, while "BAY-985" is used to refer to a specific, highly active enantiomer. This guide will focus on the data available for the active enantiomer, BAY-985, where specified.

Core Target Profile of BAY-985

BAY-985 is an ATP-competitive inhibitor of TBK1 and IKKε. Its high potency is demonstrated by low nanomolar half-maximal inhibitory concentrations (IC50) in biochemical assays.

Table 1: Primary Target Inhibition by BAY-985

| Target | IC50 (nM) | Assay Conditions |

| TBK1 | 1.5 - 2 | Low ATP concentration[1][2][3][4] |

| TBK1 | 30 | High ATP concentration[5] |

| IKKε | 2 | Low ATP concentration |

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical parameter in drug development, as off-target effects can lead to unforeseen toxicities or polypharmacology. BAY-985 has been profiled against various kinase panels to determine its selectivity.

Table 2: Off-Target Kinase Inhibition by BAY-985

| Off-Target Kinase | IC50 / Kd (nM) | Assay Type/Source |

| FLT3 | 123 | IC50 (Bayer internal kinase panel) |

| RSK4 | 276 | IC50 |

| DRAK1 (STK17A) | 311 | IC50 |

| DRAK1 (STK17A) | 74 | Kd (DiscoverX) |

| DRAK1 (STK17A) | 310 | IC50 (Eurofins kinase panel) |

| ULK1 | 7930 | IC50 |

| MAP2K5 | 847 | IC50 (Bayer internal kinase panel) |

| MAP3K19 | 9.6 | Kd (DiscoverX) |

| SYK | 31% inhibition @ 100nM | DiscoverX |

Cellular Activity

The inhibitory activity of BAY-985 has been confirmed in cellular assays, demonstrating its ability to engage its target and modulate downstream signaling pathways in a cellular context.

Table 3: Cellular Activity of BAY-985

| Cellular Assay | Cell Line | IC50 (nM) |

| pIRF3 Inhibition | MDA-MB-231 | 74 |

| Anti-proliferation | SK-MEL-2 (NRAS and TP53 mutated) | 900 |

| Anti-proliferation | ACHN (CDKN2A mutated) | 7260 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies used to characterize the activity of BAY-985, based on available information.

TR-FRET-Based Kinase Activity Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity in a high-throughput format.

Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase. The assay utilizes a europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and allowing FRET to occur. Inhibition of the kinase results in a decrease in the FRET signal.

General Protocol:

-

Reagents:

-

Recombinant human TBK1 or IKKε enzyme.

-

Biotinylated peptide substrate.

-

ATP.

-

This compound or BAY-985 dilutions.

-

TR-FRET detection reagents (e.g., europium-labeled anti-phospho-antibody and streptavidin-conjugated acceptor fluorophore).

-

Assay buffer.

-

-

Procedure:

-

Add the kinase and inhibitor (BAY-985) to the wells of a microplate and incubate.

-

Initiate the kinase reaction by adding the substrate peptide and ATP.

-

Incubate to allow for substrate phosphorylation.

-

Stop the reaction and add the TR-FRET detection reagents.

-

Incubate to allow for antibody binding to the phosphorylated substrate.

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

-

Cellular Phospho-IRF3 (pIRF3) Mechanistic Assay

This assay quantifies the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a direct downstream substrate of TBK1 and IKKε.

Principle: In response to stimuli that activate the TBK1/IKKε pathway, IRF3 is phosphorylated at specific serine residues. This phosphorylation event is a key step in the activation of the type I interferon response. The inhibition of TBK1/IKKε by BAY-985 is expected to reduce the levels of phosphorylated IRF3.

General Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., MDA-MB-231) in appropriate media.

-

Treatment:

-

Seed cells in a multi-well plate.

-

Treat the cells with various concentrations of BAY-985.

-

Stimulate the cells with an agent known to activate the TBK1/IKKε pathway (e.g., poly(I:C) or other innate immune stimuli).

-

-

Cell Lysis: Lyse the cells to release cellular proteins.

-

Detection:

-

Quantify the amount of phosphorylated IRF3 (at Ser386 or Ser396) in the cell lysates using a sensitive detection method such as:

-

ELISA/HTRF: Use a sandwich immunoassay with antibodies specific for total IRF3 and phospho-IRF3.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-IRF3 and total IRF3.

-

-

-

Data Analysis: Normalize the phospho-IRF3 signal to the total IRF3 signal and determine the IC50 of BAY-985 for the inhibition of IRF3 phosphorylation.

Signaling Pathways and Visualizations

TBK1/IKKε Signaling Pathway

TBK1 and IKKε are central kinases in the signaling cascade that leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons. This pathway is crucial for the innate immune response to viral and bacterial infections.

Caption: TBK1/IKKε signaling pathway and the point of inhibition by this compound.

Experimental Workflow: TR-FRET Kinase Assay

The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor using a TR-FRET based kinase assay.

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Conclusion

This compound is a potent and selective dual inhibitor of TBK1 and IKKε. The available data demonstrates its high affinity for its primary targets and a favorable selectivity profile against a range of other kinases. Its demonstrated cellular activity in inhibiting the phosphorylation of IRF3 confirms its mechanism of action in a physiological context. This technical guide provides a comprehensive summary of the currently available information on this compound, offering a valuable resource for researchers in the fields of immunology, oncology, and drug discovery. Further investigation into the distinct activities of the individual enantiomers and in vivo studies will continue to delineate the full therapeutic potential of this compound.

References

(Rac)-BAY-985 role in innate immunity

An In-Depth Technical Guide on the Role of (Rac)-BAY-985 in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and highly selective, ATP-competitive small molecule inhibitor of the non-canonical IκB kinase (IKK) family members, TANK-binding kinase 1 (TBK1) and IKKε.[1][2] These kinases are central nodes in the innate immune system, playing a critical role in the response to pathogenic threats, particularly viral infections, by mediating the production of type I interferons (IFNs).[3][4] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its established and potential roles in modulating innate immune signaling pathways. The guide is intended for researchers in immunology, drug discovery, and related fields who are interested in utilizing this compound as a chemical probe to investigate TBK1/IKKε biology or as a starting point for therapeutic development.

Introduction to this compound

This compound is a benzimidazole derivative that has been identified as a dual inhibitor of TBK1 and IKKε.[5] Its high potency and selectivity make it a valuable tool for dissecting the physiological and pathological functions of these kinases. While much of the initial research on BAY-985 has focused on its anti-proliferative effects in cancer models, its mechanism of action directly implicates it as a modulator of innate immunity.

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for binding to the kinase domain of TBK1 and IKKε. This inhibition prevents the autophosphorylation and activation of these kinases, thereby blocking their ability to phosphorylate downstream substrates.

A primary and well-characterized downstream effector of TBK1 and IKKε is the interferon regulatory factor 3 (IRF3). Upon activation of upstream pattern recognition receptors (PRRs) by pathogen-associated molecular patterns (PAMPs), such as viral nucleic acids, TBK1/IKKε are recruited to signaling complexes where they phosphorylate IRF3. This phosphorylation event induces a conformational change in IRF3, leading to its dimerization, nuclear translocation, and subsequent induction of type I IFN gene expression (e.g., IFN-α and IFN-β). By inhibiting TBK1 and IKKε, this compound effectively blocks the phosphorylation of IRF3, thus abrogating this critical antiviral signaling cascade.

Data Presentation

The following tables summarize the quantitative data available for this compound, providing a clear comparison of its inhibitory activity across different assays and cell lines.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC₅₀ (nM) | Assay Conditions | Reference(s) |

| TBK1 | 1.5 | Not specified | |

| TBK1 | 2 | Low ATP | |

| TBK1 | 30 | High ATP | |

| IKKε | 2 | Not specified | |

| FLT3 | 123 | Not specified | |

| RSK4 | 276 | Not specified | |

| DRAK1 | 311 | Not specified | |

| ULK1 | 7930 | Not specified |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | IC₅₀ (nM) | Reference(s) |

| IRF3 Phosphorylation | MDA-MB-231 | 74 | |

| Cell Proliferation | SK-MEL-2 (Melanoma) | 900 | |

| Cell Proliferation | ACHN (Renal) | 7260 |

Role in Innate Immunity Signaling

The innate immune system relies on a limited number of germline-encoded PRRs to detect conserved molecular structures of microorganisms. Activation of these receptors initiates signaling cascades that culminate in the production of inflammatory cytokines, chemokines, and interferons, which collectively orchestrate the initial defense against infection.

TBK1 and IKKε are key kinases that integrate signals from multiple PRR pathways, including:

-

Toll-like Receptors (TLRs): Specifically, the endosomal TLRs (TLR3, TLR7/8, and TLR9) that recognize viral nucleic acids, and the cell surface TLR4, which recognizes bacterial lipopolysaccharide (LPS).

-

RIG-I-like Receptors (RLRs): Cytosolic sensors of viral RNA, such as RIG-I and MDA5.

-

Cytosolic DNA Sensors: Including cGAS, which produces the second messenger cGAMP to activate the adaptor protein STING, a potent activator of TBK1.

Given its potent inhibition of TBK1 and IKKε, this compound is expected to suppress the production of type I interferons and other inflammatory mediators downstream of these pathways. While direct experimental evidence of this compound's effects on cytokine production in primary immune cells (e.g., macrophages, dendritic cells) is currently lacking in the public domain, its mechanism of action strongly suggests it would be an effective inhibitor of PAMP-induced innate immune responses.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits TBK1/IKKε, blocking IRF3 phosphorylation and Type I IFN production.

Experimental Workflow Diagram

Caption: Workflow for determining the IC₅₀ of this compound using a TR-FRET kinase assay.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

TR-FRET Based Kinase Activity Inhibition Assay

This protocol is a generalized procedure based on common practices for determining kinase inhibition using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.

Objective: To determine the IC₅₀ value of this compound against TBK1 and IKKε.

Materials:

-

Recombinant human TBK1 or IKKε

-

Biotinylated peptide substrate

-

ATP

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Stop solution (e.g., 10 mM EDTA in TR-FRET dilution buffer)

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

Low-volume 384-well assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add a small volume (e.g., 2-5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a kinase/substrate mixture in assay buffer containing the recombinant kinase (TBK1 or IKKε) and the biotinylated peptide substrate.

-

Add the kinase/substrate mixture to the wells.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be near the Kₘ for the respective kinase to accurately determine the IC₅₀ of an ATP-competitive inhibitor.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

-

Stop the reaction by adding the stop solution containing EDTA.

-

Add the detection reagents: a mixture of Europium-labeled anti-phospho-substrate antibody and SA-APC.

-

Incubate the plate in the dark at room temperature for at least 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for Europium and 665 nm for APC).

-

The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. The data is then normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor or no enzyme).

-

The IC₅₀ value is determined by fitting the normalized data to a four-parameter logistic equation using appropriate software.

Cell Proliferation Assay

This protocol describes a common method for assessing the anti-proliferative effects of a compound.

Objective: To determine the IC₅₀ of this compound for inhibiting the proliferation of cancer cell lines such as SK-MEL-2.

Materials:

-

SK-MEL-2 or ACHN cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

384-well white microtiter plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer plate reader

Procedure:

-

Seed cells in a 384-well white plate at a predetermined density (e.g., 800 cells/well for SK-MEL-2) in 50 µL of medium.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

The following day, add various concentrations of this compound to the wells. A digital dispenser can be used for accurate addition of small volumes.

-

Incubate the plates for 96 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Calculate the percentage of proliferation inhibition relative to vehicle-treated control cells and plot against the concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of TBK1 and IKKε. Its ability to block the phosphorylation of IRF3 confirms its engagement of a critical pathway in innate immunity. While current data primarily highlight its anti-proliferative effects in cancer models, its mechanism of action positions it as a powerful tool for investigating the role of TBK1/IKKε in various aspects of innate immunity, including antiviral responses, inflammation, and autoimmunity.

Future research should focus on characterizing the effects of this compound directly on primary innate immune cells. Key experiments would include:

-

Measuring the inhibition of cytokine and chemokine production (e.g., IFN-β, TNF-α, IL-6, CXCL10) in macrophages and dendritic cells stimulated with various PAMPs.

-

Assessing its efficacy in in vivo models of viral infection or inflammatory disease.

-

Exploring its potential therapeutic utility in diseases characterized by aberrant TBK1/IKKε activation.

By expanding the biological characterization of this compound in relevant immune contexts, the scientific community can fully leverage its potential as both a research tool and a lead compound for novel immunomodulatory therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. The IKK‐related kinase TBK1 activates mTORC1 directly in response to growth factors and innate immune agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(Rac)-BAY-985: An In-Depth Technical Guide to its Effects on the STING Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-BAY-985 is a potent and highly selective, ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). These two kinases are critical downstream effectors of the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune system responsible for detecting cytosolic DNA. By inhibiting TBK1 and IKKε, this compound effectively modulates STING-dependent signaling, primarily impacting the production of type I interferons (IFNs) through the inhibition of Interferon Regulatory Factor 3 (IRF3) phosphorylation. This technical guide provides a comprehensive overview of the effects of this compound on the STING pathway, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to the STING Pathway

The cGAS-STING pathway is a fundamental mechanism of the innate immune system that senses the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. Activated STING translocates to the Golgi apparatus, where it serves as a scaffold to recruit and activate TBK1. TBK1, in turn, phosphorylates the transcription factor IRF3, leading to its dimerization, nuclear translocation, and the subsequent transcription of type I IFNs (e.g., IFN-β) and other inflammatory cytokines. STING activation also leads to the activation of the NF-κB pathway, a process in which TBK1 and its homolog IKKε play a redundant role.

This compound: Mechanism of Action in the STING Pathway

This compound is a potent inhibitor of TBK1 and IKKε. Its mechanism of action within the STING pathway is the direct inhibition of these kinases, thereby preventing the phosphorylation of their downstream substrates. This primarily affects the IRF3 activation arm of the STING pathway, as IRF3 phosphorylation is highly dependent on TBK1 kinase activity. The NF-κB activation arm is also affected, although studies suggest that TBK1 and IKKε have redundant functions in this branch, and it may be less sensitive to TBK1/IKKε inhibition compared to the IRF3 branch.

Below is a diagram illustrating the STING signaling pathway and the point of intervention for this compound.

Caption: STING pathway and this compound mechanism.

Quantitative Data

This compound has been characterized through various biochemical and cellular assays to determine its potency and selectivity. The following tables summarize the key quantitative data available.

Table 1: Biochemical Potency of this compound

| Target | Assay Condition | IC50 (nM) | Reference |

| TBK1 | Low ATP | 1.5 | [1] |

| TBK1 | High ATP | 30 | [2] |

| IKKε | - | 2 | [2] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | IC50 (nM) | Reference |

| pIRF3 Inhibition | MDA-MB231 | 74 | [2][3] |

| Anti-proliferative | SK-MEL-2 | 900 | |

| Anti-proliferative | ACHN | 7260 |

Table 3: Kinase Selectivity Profile of BAY-985

| Off-Target Kinase | IC50 (nM) | Reference |

| FLT3 | 123 | |

| RSK4 | 276 | |

| DRAK1 | 311 | |

| ULK1 | 7930 |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effects of this compound on the STING pathway.

TBK1/IKKε In Vitro Kinase Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the direct inhibition of TBK1 or IKKε by this compound.

Materials:

-

Recombinant human TBK1 or IKKε enzyme

-

Biotinylated peptide substrate

-

ATP

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Europium-labeled anti-phospho-substrate antibody (donor)

-

Allophycocyanin (APC)-labeled streptavidin (acceptor)

-

384-well low-volume plates

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the TBK1 or IKKε enzyme and the biotinylated peptide substrate in assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction by adding 5 µL of TR-FRET detection buffer containing the europium-labeled antibody and APC-labeled streptavidin.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Caption: Workflow for TR-FRET kinase assay.

Cellular pIRF3 Inhibition Assay (Western Blot)

This protocol details the assessment of this compound's ability to inhibit STING-induced IRF3 phosphorylation in a cellular context.

Materials:

-

MDA-MB231 cells (or other suitable cell line expressing STING)

-

Cell culture medium and supplements

-

This compound

-

STING agonist (e.g., cGAMP, DMXAA)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MDA-MB231 cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with a STING agonist (e.g., 10 µg/mL cGAMP) for 3 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-IRF3, total IRF3, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Capture the image using an imaging system and quantify the band intensities. Normalize p-IRF3 levels to total IRF3 and β-actin.

Caption: Western blot workflow for pIRF3.

STING-Dependent NF-κB Reporter Assay

This protocol describes a luciferase-based reporter assay to measure the effect of this compound on STING-induced NF-κB activation.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression plasmids for human STING

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

This compound

-

STING agonist (e.g., cGAMP)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells in a 96-well plate with the STING expression plasmid, NF-κB luciferase reporter plasmid, and Renilla luciferase control plasmid.

-

After 24 hours, pre-treat the cells with a serial dilution of this compound or DMSO for 1 hour.

-

Stimulate the cells with a STING agonist for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound is a valuable research tool for dissecting the roles of TBK1 and IKKε in the STING pathway and other signaling cascades. Its high potency and selectivity make it a suitable chemical probe for in vitro and in vivo studies. This technical guide provides the essential information and methodologies for researchers to effectively utilize this compound in their investigations of STING-mediated immunity and its implications in various diseases. Further research is warranted to explore the full therapeutic potential of inhibiting TBK1/IKKε in STING-driven pathologies.

References

(Rac)-BAY-985: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BAY-985 is a potent and highly selective, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2][3][4][5] These noncanonical IκB kinases are crucial players in innate immunity signaling pathways, and their dysregulation has been implicated in various inflammatory diseases and cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development.

Discovery of this compound

The discovery of this compound originated from a high-throughput screening (HTS) of a compound library to identify inhibitors of the TBK1/IKKε pathway. The screening cascade involved a cell-based assay measuring the inhibition of interferon regulatory factor 3 (IRF3) phosphorylation, a key downstream event of TBK1/IKKε activation. This was followed by biochemical assays to confirm direct inhibition of the kinases. Through these efforts, a family of benzimidazoles was identified as a promising starting point for medicinal chemistry optimization, ultimately leading to the identification of BAY-985.

Synthesis of this compound

The chemical synthesis of this compound is detailed in the supporting information of the primary publication by Lefranc et al. (2020) in the Journal of Medicinal Chemistry. The synthesis is a multi-step process involving the construction of the core benzimidazole scaffold followed by the coupling of the side chains.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of TBK1 and IKKε with high selectivity over other kinases. Its mechanism of action is the competitive inhibition of ATP binding to the kinase domain of TBK1 and IKKε, thereby preventing the phosphorylation of their downstream substrates, most notably IRF3. The inhibition of IRF3 phosphorylation prevents its dimerization and translocation to the nucleus, which in turn blocks the transcription of type I interferons and other inflammatory genes.

Signaling Pathway of TBK1/IKKε and Inhibition by this compound

Caption: Signaling pathway of TBK1/IKKε activation and its inhibition by this compound.

Quantitative Data

The biological activity of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Target | Assay Condition | IC50 (nM) |

| TBK1 | low ATP | 2 |

| TBK1 | high ATP | 30 |

| IKKε | - | 2 |

| pIRF3 (cellular) | - | 74 |

Table 1: In vitro inhibitory activity of this compound.

| Cell Line | Description | IC50 (nM) |

| SK-MEL-2 | Human melanoma | 900 |

| ACHN | Human renal cell carcinoma | 7260 |

Table 2: Anti-proliferative activity of this compound.

| Kinase | IC50 (nM) |

| FLT3 | 123 |

| RSK4 | 276 |

| DRAK1 | 311 |

| ULK1 | 7930 |

Table 3: Kinase selectivity profile of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided in the supporting information of Lefranc et al., J. Med. Chem. 2020, 63, 2, 601–612. Below are summaries of the key experimental methodologies.

General Workflow for Synthesis and Evaluation

Caption: General experimental workflow for the synthesis and evaluation of this compound.

TBK1/IKKε Inhibition Assay (TR-FRET)

This assay quantifies the inhibitory effect of this compound on the kinase activity of recombinant human TBK1 and IKKε. The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Reagents and Materials: Recombinant human TBK1 or IKKε enzyme, biotinylated peptide substrate, ATP, assay buffer, and TR-FRET detection reagents.

-

Procedure:

-

The inhibitor is pre-incubated with the kinase in the assay buffer.

-

The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The reaction is stopped, and the TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and streptavidin-XL665) are added.

-

After incubation, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.

-

-

Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular pIRF3 Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of IRF3 in a cellular context.

-

Cell Line: A suitable cell line, such as MDA-MB-231 cells engineered to express mouse IRF3, is used.

-

Procedure:

-

Cells are seeded in microplates and treated with various concentrations of this compound.

-

The TBK1/IKKε pathway is stimulated (e.g., using poly(I:C)).

-

After a defined incubation period, the cells are lysed.

-

The level of phosphorylated IRF3 in the cell lysate is quantified using a suitable method, such as a sandwich ELISA or a TR-FRET-based assay.

-

-

Data Analysis: IC50 values are determined from the dose-response curves.

Cell Proliferation Assay (e.g., using SK-MEL-2 cells)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

-

Cell Line: SK-MEL-2 human melanoma cells are a commonly used model.

-

Procedure:

-

Cells are seeded in 96-well or 384-well plates and allowed to attach overnight.

-

The cells are then treated with a range of concentrations of this compound.

-

After a prolonged incubation period (e.g., 72-96 hours), cell viability is measured using a colorimetric or luminescent assay (e.g., CellTiter-Glo).

-

-

Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the resulting dose-response curves.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of TBK1 and IKKε. Its high potency and selectivity make it a useful tool for dissecting the signaling pathways regulated by these kinases. While it has shown anti-proliferative effects in vitro, its in vivo anti-tumor activity was found to be weak in a human melanoma xenograft model, suggesting that further optimization may be required for therapeutic applications. This technical guide provides a comprehensive summary of the discovery, synthesis, and biological characterization of this compound, serving as a resource for researchers in the field.

References

(Rac)-BAY-985: A Technical Guide to In Vitro and In Vivo Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-BAY-985 is a potent and highly selective, ATP-competitive small molecule inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2][3][4] These noncanonical IκB kinases are critical nodes in innate immunity signaling pathways, particularly in the induction of type I interferons.[5] this compound has demonstrated significant potency in biochemical and cellular assays, effectively blocking the phosphorylation of the downstream transcription factor, Interferon Regulatory Factor 3 (IRF3). While exhibiting clear antiproliferative effects in specific cancer cell lines in vitro, its in vivo antitumor efficacy has been observed to be more modest. This document provides a comprehensive technical overview of the available in vitro and in vivo data for this compound, including detailed experimental protocols and a visualization of its mechanism of action.

In Vitro Activity

The in vitro activity of this compound has been characterized through various biochemical and cell-based assays, demonstrating its high potency and selectivity for TBK1 and IKKε.

Biochemical Kinase Assays

This compound shows potent inhibition of both TBK1 and IKKε in enzymatic assays. The inhibitory activity against TBK1 is dependent on the concentration of ATP.

| Target | Assay Condition | IC50 (nM) | Reference |

| TBK1 | Low ATP | 2 | |

| TBK1 | High ATP | 30 | |

| This compound (TBK1) | Not Specified | 1.5 | |

| IKKε | Not Specified | 2 |

Cellular Assays

In cell-based assays, this compound effectively inhibits the TBK1/IKKε signaling pathway and demonstrates antiproliferative activity in specific cancer cell lines.

| Assay Type | Cell Line | Endpoint | IC50 (nM) | Reference |

| pIRF3 Mechanistic Assay | MDA-MB231 (expressing mouse IRF3) | IRF3 Phosphorylation | 74 | |

| Antiproliferative Assay | SK-MEL-2 (Melanoma) | Cell Proliferation | 900 | |

| Antiproliferative Assay | ACHN (Renal Cell Adenocarcinoma) | Cell Proliferation | 7260 |

Kinase Selectivity Profile

This compound has been profiled against a panel of other kinases to determine its selectivity.

| Kinase | IC50 (nM) | Reference |

| FLT3 | 123 | |

| RSK4 | 276 | |

| DRAK1 | 311 | |

| ULK1 | 7930 |

In Vivo Activity

The in vivo evaluation of this compound has primarily focused on its antitumor effects in a human melanoma xenograft model.

Antitumor Efficacy

In a xenograft model using the SK-MEL-2 human melanoma cell line, this compound demonstrated weak to moderate antitumor activity.

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| Female NMRI nude mice | SK-MEL-2 | 200 mg/kg, oral administration, twice daily for 111 days | Weak antitumor efficacy with a T/C (treatment/control) tumor weight ratio of 0.6. The treatment was well-tolerated with less than 10% body weight loss. |

Pharmacokinetics

Pharmacokinetic studies in male Wistar rats revealed that this compound has a high clearance and a short terminal half-life.

| Parameter | Value | Unit | Reference |

| Clearance (CLb) | 4.0 | L/h/kg | |

| Volume of Distribution (Vss) | 2.9 | L/kg | |

| Terminal Half-life (t1/2) | 0.79 | h | |

| Oral Bioavailability | 11 | % |

Mechanism of Action: Signaling Pathway

This compound exerts its effects by inhibiting the TBK1/IKKε kinases, which are key regulators of the IRF3 transcription factor. Activation of this pathway, often initiated by viral or other pathogenic signals, leads to the phosphorylation and subsequent dimerization of IRF3. The IRF3 dimer then translocates to the nucleus to induce the transcription of type I interferons and other immune response genes.

Caption: Signaling pathway of TBK1/IKKε-mediated IRF3 activation and its inhibition by this compound.

Experimental Protocols

TR-FRET Kinase Assay (TBK1/IKKε)

This protocol is a representative method for assessing the inhibitory activity of compounds against TBK1 and IKKε using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Objective: To determine the IC50 value of this compound against TBK1 and IKKε.

-

Materials:

-

Recombinant full-length N-terminal His-tagged human TBK1.

-

Recombinant fusion protein of GST (N-terminal) and full-length human IKKε.

-

Biotinylated peptide substrate (e.g., biotin-Ahx-GDEDFSSFAEPG).

-

Assay Buffer: 20 mM MOPS pH 7.0, 10 mM MgCl2, 1.0 mM DTT, 1 mM EDTA, 0.001% (w/v) BSA, 0.01% (v/v) Brij-35.

-

ATP solution (for low and high ATP conditions).

-

This compound serial dilutions.

-

TR-FRET detection reagents (e.g., Europium-labeled anti-tag antibody and Streptavidin-labeled acceptor).

-

384-well assay plates.

-

-

Procedure:

-

Add 2 µL of the test compound solution to the wells of a 384-well plate.

-

Add 2 µL of a solution of the kinase (TBK1 or IKKε) in assay buffer.

-

Incubate the mixture for 15 minutes at 22 °C.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in assay buffer.

-

Incubate for the desired reaction time (e.g., 60 minutes) at 22 °C.

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add the TR-FRET detection reagents.

-

Incubate to allow for binding of the detection reagents.

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

-

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Cellular IRF3 Phosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of IRF3 in a cellular context.

-

Objective: To determine the cellular IC50 of this compound for the inhibition of IRF3 phosphorylation.

-

Materials:

-

MDA-MB231 cells engineered to express mouse IRF3.

-

Cell culture medium and supplements.

-

Stimulating agent to induce IRF3 phosphorylation (e.g., Poly I:C).

-

This compound serial dilutions.

-

Lysis buffer.

-

Antibodies for detection (e.g., anti-phospho-IRF3 and total IRF3 antibodies).

-

Detection system (e.g., Western blot or a plate-based immunoassay).

-

-

Procedure:

-

Seed MDA-MB231 mIRF3 cells in appropriate culture plates and allow them to adhere.

-

Treat the cells with serial dilutions of this compound for a specified pre-incubation time.

-

Stimulate the cells with an agent like Poly I:C to activate the TBK1/IKKε pathway.

-

After the stimulation period, wash the cells and lyse them.

-

Determine the protein concentration of the lysates.

-

Analyze the levels of phosphorylated IRF3 and total IRF3 in the lysates using a suitable detection method.

-

Normalize the phosphorylated IRF3 signal to the total IRF3 signal.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value.

-

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation of cancer cell lines.

-

Objective: To measure the antiproliferative IC50 of this compound.

-

Materials:

-

SK-MEL-2 or ACHN cells.

-

Cell culture medium and supplements.

-

This compound serial dilutions.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Opaque-walled multiwell plates.

-

-

Procedure:

-

Plate the cells in 384-well opaque-walled plates at a predetermined density (e.g., 800 cells/well for SK-MEL-2).

-

Allow the cells to attach overnight.

-

Add serial dilutions of this compound to the cells.

-

Incubate the plates for a specified period (e.g., 96 hours).

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of cell proliferation and determine the IC50 value.

-

In Vivo Human Melanoma Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

-

Objective: To assess the in vivo antitumor activity of this compound.

-

Materials:

-

Female NMRI nude mice (or other suitable immunodeficient strain).

-

SK-MEL-2 human melanoma cells.

-

Matrigel (optional, for enhancing tumor take).

-

This compound formulation for oral gavage.

-

Vehicle control.

-

-

Procedure:

-

Subcutaneously inject a suspension of SK-MEL-2 cells (e.g., 1 x 10^6 cells in 100-120 µL of medium, potentially with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 200 mg/kg) or vehicle control via oral gavage according to the desired schedule (e.g., twice daily).

-

Measure tumor volumes (e.g., using calipers and the formula (Width² x Length) / 2) and body weights regularly throughout the study.

-

At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Calculate the T/C ratio (mean tumor weight of the treated group / mean tumor weight of the control group) to determine efficacy.

-

Discussion and Conclusion

This compound is a well-characterized inhibitor of the TBK1/IKKε kinases, demonstrating high potency in both biochemical and cellular assays. Its mechanism of action through the inhibition of IRF3 phosphorylation is clearly defined. The compound serves as a valuable tool for studying the roles of TBK1 and IKKε in inflammatory and oncogenic signaling pathways.

The discrepancy between its potent in vitro antiproliferative effects in the SK-MEL-2 melanoma cell line and its more modest in vivo antitumor activity in the corresponding xenograft model may be attributed to its pharmacokinetic properties. The high clearance and short half-life observed in rats suggest that maintaining sufficient drug exposure at the tumor site may be challenging.

Further research could focus on optimizing the pharmacokinetic profile of this chemical series to enhance in vivo efficacy. Nevertheless, this compound remains a critical chemical probe for the continued investigation of TBK1 and IKKε biology.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are representative and may require optimization for specific laboratory conditions.

References

- 1. SK-MEL-2 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. SK-MEL-2 Xenograft Model | Xenograft Services [xenograft.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-BAY-985: A Technical Guide for Cancer Research Applications

(Rac)-BAY-985 , also referred to as BAY-985, is a potent and selective, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its applications in cancer research for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its anti-tumor effects by targeting the serine/threonine kinases TBK1 and IKKε.[3][4] These kinases are non-canonical members of the inhibitor of nuclear factor κB (IκB) kinase family and play crucial roles in cellular pathways, particularly in inflammation and innate immunity.[3] A key downstream effector of TBK1/IKKε is the interferon regulatory factor 3 (IRF3). By inhibiting TBK1 and IKKε, this compound blocks the phosphorylation of IRF3, thereby modulating downstream signaling pathways that can contribute to cancer cell proliferation and survival.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | Condition | IC50 (nM) |

| TBK1 | Low ATP | 2 |

| TBK1 | High ATP | 30 |

| IKKε | - | 2 |

| FLT3 | - | 123 |

| RSK4 | - | 276 |

| DRAK1 | - | 311 |

| ULK1 | - | 7930 |

Table 2: Cellular Activity

| Assay | Cell Line | IC50 (nM) |

| IRF3 Phosphorylation | MDA-MB231 mIRF3 | 74 |

| Anti-proliferative | SK-MEL-2 (NRAS and TP53 mutated) | 900 |

| Anti-proliferative | ACHN (CDKN2A mutated) | 7260 |

Table 3: In Vivo Efficacy in SK-MEL-2 Xenograft Model

| Animal Model | Dosage | Duration | Outcome |

| Female NMRI nude mice | 200 mg/kg (p.o., b.i.d.) | 111 days | Weak antitumor efficacy (T/Ctumor weight ratio of 0.6) |

Table 4: Pharmacokinetic Parameters in Rats

| Parameter | Value |

| Clearance (CLb) | 4.0 L/h/kg |

| Volume of distribution at steady state (Vss) | 2.9 L/kg |

| Terminal half-life (t1/2) | 0.79 h |

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

1. Cell Proliferation Assay

This protocol is used to determine the anti-proliferative activity of this compound on cancer cell lines.

-

Cell Plating:

-

Plate ACHN and SK-MEL-2 cells in white 384-well microtiter plates at densities of 300 and 800 cells/well, respectively, in 50 μL of medium.

-

-

Compound Addition:

-

The day after plating, add this compound to the cells using a D300 Digital Dispenser.

-

-

Incubation:

-

Incubate the plates for 96 hours.

-

-

Cell Viability Measurement:

-

Determine cell numbers using the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Read the luminescence on a VICTOR™ plate reader.

-

2. In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.

-

Animal Model:

-

Use female NMRI nude mice bearing SK-MEL-2 human melanoma xenografts.

-

-

Treatment:

-

Administer this compound at a dose of 200 mg/kg via oral gavage, twice daily (b.i.d.).

-

-

Duration:

-

Continue the treatment for 111 days.

-

-

Efficacy Assessment:

-

Monitor tumor growth and calculate the T/C (treatment/control) tumor weight ratio to determine efficacy.

-

Monitor animal body weight as an indicator of toxicity.

-

3. In Vivo Formulation

The following are example protocols for preparing this compound for in vivo administration.

-

Formulation 1 (PEG300/Tween-80/Saline):

-

Take 100 μL of a 20.8 mg/mL DMSO stock solution.

-

Add to 400 μL of PEG300 and mix until even.

-

Add 50 μL of Tween-80 and mix until even.

-

Add 450 μL of Saline to adjust the final volume to 1 mL.

-

-

Formulation 2 (SBE-β-CD/Saline):

-

Take 100 μL of a 20.8 mg/mL DMSO stock solution.

-

Add to 900 μL of 20% SBE-β-CD in Saline and mix until even.

-

-

Formulation 3 (Corn Oil):

-

Take 100 μL of a 20.8 mg/mL DMSO stock solution.

-

Add to 900 μL of Corn oil and mix until even. Note: This formulation should be used with caution for dosing periods exceeding half a month.

-

Conclusion

This compound is a valuable research tool for investigating the role of the TBK1/IKKε signaling pathway in cancer. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting this pathway. While it has shown anti-proliferative effects in certain cancer cell lines, its in vivo efficacy in the SK-MEL-2 xenograft model was modest, suggesting that further investigation is needed to identify patient populations that may benefit most from this therapeutic strategy.

References

(Rac)-BAY-985: A Technical Guide to a Potent and Selective Chemical Probe for TBK1

Introduction

TANK-binding kinase 1 (TBK1) is a multifaceted serine/threonine protein kinase that serves as a critical node in numerous cellular signaling pathways.[1][2] Primarily recognized for its central role in the innate immune response to viral and bacterial infections, TBK1 is a key component of pathways that lead to the production of type I interferons (IFN-I).[2][3] Beyond its function in immunity, TBK1 is also implicated in a variety of other cellular processes, including autophagy, cell proliferation, apoptosis, and antitumor immunity.[1] The dysregulation of TBK1 activity has been linked to various diseases, including autoimmune disorders, neurodegenerative diseases, and cancer, making it a significant target for therapeutic intervention and basic research.

(Rac)-BAY-985 has emerged as a highly potent, selective, and orally active chemical probe for studying the biological functions of TBK1 and its close homolog, IκB kinase ε (IKKε). As an ATP-competitive inhibitor, this compound provides a powerful tool for researchers to dissect the complex roles of TBK1/IKKε signaling in both physiological and pathological contexts. This guide provides an in-depth overview of this compound, including its quantitative biochemical and cellular data, detailed experimental protocols for its use, and visualizations of relevant pathways and workflows.

Data Presentation

The following tables summarize the quantitative data for this compound, detailing its potency, selectivity, and cellular activity.

Table 1: In Vitro and Cellular Potency of this compound

| Target/Assay | Parameter | Value (nM) | Conditions |

| TBK1 | IC₅₀ | 1.5 | - |

| TBK1 | IC₅₀ | 2 | Low ATP (TR-FRET Assay) |

| TBK1 | IC₅₀ | 30 | High ATP (TR-FRET Assay) |

| IKKε | IC₅₀ | 2 | Low ATP (TR-FRET Assay) |

| pIRF3 (Cellular) | IC₅₀ | 74 | Inhibition of IRF3 phosphorylation |

Data sourced from:

Table 2: Kinase Selectivity Profile of BAY-985

| Off-Target Kinase | Parameter | Value (nM) | Selectivity Fold (vs. TBK1 low ATP IC₅₀) |

| FLT3 | IC₅₀ | 123 | 61.5x |

| RSK4 | IC₅₀ | 276 | 138x |

| DRAK1 (STK17A) | IC₅₀ | 311 | 155.5x |

| MAP3K19 | Kd | 9.6 | 4.8x |

| ULK1 | IC₅₀ | 7930 | 3965x |

| MAP2K5 | IC₅₀ | 847 | 423.5x |

Data sourced from:

Table 3: Cellular Anti-proliferative Activity of BAY-985

| Cell Line | Genotype | IC₅₀ (nM) |

| SK-MEL-2 | NRAS, TP53 mutated | 900 |

| ACHN | CDKN2A mutated | 7260 |

Data sourced from:

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate key signaling pathways involving TBK1 and standard experimental workflows for utilizing this compound.

References

Methodological & Application

(Rac)-BAY-985 experimental protocol for cell culture

Application Notes and Protocols for (Rac)-BAY-985

This compound, hereafter referred to as BAY-985, is a highly potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). These kinases are crucial components of intracellular signaling pathways, particularly in the innate immune response and inflammatory processes. BAY-985 acts as an ATP-competitive inhibitor and has been utilized in cancer cell line studies to investigate the roles of TBK1 and IKKε in cell proliferation and survival.

These application notes provide detailed protocols for the use of BAY-985 in cell culture experiments, including its mechanism of action, effects on specific cell lines, and methodologies for assessing its activity.

Mechanism of Action

BAY-985 is a chemical probe that selectively inhibits the kinase activity of TBK1 and IKKε.[1][2][3] This inhibition prevents the downstream phosphorylation of target proteins, most notably the interferon regulatory factor 3 (IRF3).[1][2] The phosphorylation of IRF3 is a critical step in the activation of type I interferon responses. By blocking this event, BAY-985 can modulate inflammatory signaling. Additionally, TBK1 and IKKε have been implicated in oncogenic pathways, and their inhibition by BAY-985 has been shown to have anti-proliferative effects in certain cancer cell lines.

Quantitative Data Summary

The following tables summarize the reported in vitro and cellular activities of BAY-985.

Table 1: In Vitro Kinase Inhibition

| Target | IC₅₀ (nM) | Assay Conditions |

| TBK1 | 2 | Low ATP |

| TBK1 | 30 | High ATP |

| IKKε | 2 | Not specified |

| FLT3 | 123 | Not specified |

| RSK4 | 276 | Not specified |

| DRAK1 | 311 | Not specified |

| ULK1 | 7930 | Not specified |

| Data sourced from MedchemExpress and Selleck Chemicals. |

Table 2: Cellular Activity

| Assay | Cell Line | IC₅₀ (nM) |

| IRF3 Phosphorylation | MDA-MB-231 | 74 |

| Anti-proliferation | SK-MEL-2 | 900 |

| Anti-proliferation | ACHN | 7260 |

| Data sourced from MedchemExpress and Selleck Chemicals. |

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway inhibited by BAY-985.

Caption: Inhibition of the TBK1/IKKε signaling pathway by BAY-985.

Experimental Protocols

Cell Culture and Maintenance

This protocol provides general guidelines for culturing cell lines for use with BAY-985. Specific cell lines such as SK-MEL-2 (melanoma) and ACHN (renal cell carcinoma) have been shown to be responsive to BAY-985.

Materials:

-

Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks or plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with fresh medium.

-

Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks or plates at the desired density.

Preparation of BAY-985 Stock Solution

Materials:

-

BAY-985 powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a high-concentration stock solution of BAY-985 (e.g., 10 mM) in DMSO.

-

Ensure the powder is completely dissolved by vortexing.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol details a method to assess the anti-proliferative effects of BAY-985 on cancer cell lines.

Materials:

-

Cultured cells (e.g., SK-MEL-2, ACHN)

-

White, opaque 384-well microtiter plates

-

BAY-985 stock solution

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Experimental Workflow Diagram:

Caption: Workflow for a cell proliferation assay using BAY-985.

Procedure:

-

Seed cells into a white, opaque 384-well plate at a density of 300-800 cells per well in 50 µL of medium. The optimal seeding density should be determined for each cell line.

-

Incubate the plate for 24 hours to allow cells to attach.

-

Prepare serial dilutions of BAY-985 in culture medium from the stock solution. The final concentrations should span a range appropriate to determine the IC₅₀ (e.g., 0.1 nM to 10 µM).

-

Add the diluted BAY-985 or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 96 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Western Blot for IRF3 Phosphorylation

This protocol can be used to confirm the mechanism of action of BAY-985 by assessing the phosphorylation of IRF3.

Materials:

-

Cultured cells (e.g., MDA-MB-231)

-

BAY-985

-

Stimulating agent (e.g., poly(I:C) or cGAMP) to activate the TBK1/IKKε pathway

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total-IRF3

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of BAY-985 or vehicle control for 1-2 hours.

-

Stimulate the cells with an appropriate agent (e.g., 1 µg/mL poly(I:C)) for a predetermined time (e.g., 4-6 hours) to induce IRF3 phosphorylation.

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-IRF3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-IRF3 antibody as a loading control.

Note on this compound vs. Munc18-1/syntaxin 1 Inhibition: The available scientific literature primarily identifies BAY-985 as a TBK1/IKKε inhibitor. There is no substantial evidence to suggest that it also acts as an inhibitor of the Munc18-1/syntaxin 1 interaction, which is involved in SNARE-mediated vesicle fusion in neurons. Researchers should be aware of this distinction when designing experiments.

References

Application Notes and Protocols for (Rac)-BAY-985 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

(Rac)-BAY-985 is a potent and selective, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1] This document provides detailed application notes and protocols for the dosage and administration of this compound in mice, based on available preclinical data. These guidelines are intended to assist in the design and execution of in vivo studies investigating the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of this compound, facilitating easy comparison and reference for experimental design.

Table 1: In Vitro Potency of this compound

| Target/Assay | IC50 | Cell Line | Notes |

| TBK1 (low ATP) | 2 nM | Cell-free | High potency in low ATP conditions.[1] |

| TBK1 (high ATP) | 30 nM | Cell-free | Potency is affected by ATP concentration.[1] |

| IKKε | 2 nM | Cell-free | Potent inhibitor of the TBK1 homolog IKKε.[1] |

| pIRF3 Phosphorylation | 74 nM | MDA-MB231 | Demonstrates cellular target engagement.[1] |

| SK-MEL-2 Proliferation | 900 nM | SK-MEL-2 | Anti-proliferative activity in a human melanoma cell line. |

| ACHN Proliferation | 7260 nM | ACHN | Cell line-dependent anti-proliferative effects. |

Table 2: In Vivo Murine Study Parameters for this compound

| Parameter | Value |

| Animal Model | Female NMRI nude mice with SK-MEL-2 human melanoma xenografts |

| Dosage | 200 mg/kg |

| Administration Route | Oral gavage (p.o.) |

| Dosing Schedule | Twice daily (b.i.d.) |

| Treatment Duration | 111 days |

| Observed Efficacy | Weak antitumor activity (T/C tumor weight ratio of 0.6) |

| Tolerability | Well-tolerated, with maximum body weight loss of less than 10% |

Signaling Pathway

This compound targets TBK1 and IKKε, key kinases in innate immune signaling pathways. Dysregulation of TBK1 signaling has been implicated in various cancers. TBK1 can be activated by inflammatory cytokines and oncogenic kinases, and it plays a role in regulating inflammation, autophagy, and cell survival.

Caption: Simplified TBK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice

Objective: To prepare a formulation of this compound suitable for oral administration in mice and to detail the gavage procedure.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% (w/v) Methylcellulose in sterile water)

-

Sterile water

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Animal balance

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 mL)

Procedure:

-

Dose Calculation:

-

Weigh the mouse to determine the exact body weight.

-

Calculate the required dose volume based on the desired dosage (e.g., 200 mg/kg) and the concentration of the prepared formulation. A common administration volume is 10 µL/g of body weight.

-

For a 20 g mouse at 200 mg/kg, the total dose is 4 mg. If the formulation concentration is 20 mg/mL, the administration volume would be 200 µL.

-

-

Formulation Preparation:

-

On the day of administration, weigh the required amount of this compound powder.

-

Prepare the vehicle solution (e.g., 0.5% Methylcellulose in sterile water).

-

Suspend the this compound powder in the vehicle to the desired concentration (e.g., 20 mg/mL).

-

Vortex the suspension thoroughly to ensure it is homogenous. Sonication can be used to aid in creating a fine suspension.

-

Visually inspect the suspension for any clumps before administration.

-

-

Oral Gavage Administration:

-

Gently restrain the mouse.

-

Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.

-

Ensure there are no air bubbles in the syringe.

-

Carefully insert the gavage needle into the mouse's esophagus.

-

Slowly dispense the suspension.

-

Monitor the mouse for any signs of distress during and after the procedure.

-

Protocol 2: Murine Xenograft Model for Efficacy a ssessment

Objective: To establish a tumor xenograft model in immunodeficient mice and to assess the anti-tumor efficacy of this compound.

Materials:

-

Female NMRI nude mice (4-6 weeks old)

-

SK-MEL-2 human melanoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Matrigel (optional)

-

Syringes (1 mL) and needles (27-30 gauge)

-

Calipers

-

This compound formulation (prepared as in Protocol 1)

-

Vehicle control

Procedure:

-

Cell Preparation:

-

Culture SK-MEL-2 cells under standard conditions.

-

Harvest cells during the logarithmic growth phase.

-

Wash the cells with PBS and resuspend them in a mixture of PBS or culture medium (with or without Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.

-

-

Tumor Implantation:

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-